molecular formula C14H15N3O B8537281 N-(3-aminophenyl)-N'-benzylurea

N-(3-aminophenyl)-N'-benzylurea

Cat. No.: B8537281
M. Wt: 241.29 g/mol
InChI Key: GLVXUCWHPHKNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminophenyl)-N'-benzylurea is a urea derivative characterized by a benzyl group attached to one urea nitrogen and a 3-aminophenyl group to the other. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and anticancer properties. The 3-aminophenyl moiety is critical for modulating electronic and steric properties, influencing interactions with biological targets like enzymes or receptors.

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-(3-aminophenyl)-3-benzylurea

InChI

InChI=1S/C14H15N3O/c15-12-7-4-8-13(9-12)17-14(18)16-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H2,16,17,18)

InChI Key

GLVXUCWHPHKNAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

N-(3-Aminophenyl)-Arylsulfonamides Hydrochloride

Structural Features: These compounds feature a sulfonamide group (-SO₂-NH-) linked to a 3-aminophenyl group, with aryl substituents (e.g., nitro, chloro, methoxy) on the sulfonyl moiety. Biological Activity: Evaluated for peroxidase (POD) inhibition, these derivatives exhibit IC₅₀ values ranging from 0.117 mM (4-nitro-substituted) to 0.2 mM (4-tert-butyl-substituted). The 4-nitrobenzenesulfonamide derivative (Compound 3) showed the highest inhibitory activity due to electron-withdrawing effects enhancing target binding .

N-Benzoyl-N'-(3-Nitrophenyl) Urea Derivatives

Structural Features: These compounds combine a benzoyl group (electron-withdrawing) with a 3-nitrophenylurea moiety. Substitutions on the benzoyl group (e.g., halogens, pyrimidinyloxy) enhance antitumor activity. Biological Activity: Designed as anticancer agents, these derivatives target tumor cell proliferation. For example, iodinated or brominated pyrimidinyloxy substituents improve potency compared to hydroxyurea, a reference drug . Key Difference: The nitro group at the phenyl position introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in N-(3-aminophenyl)-N'-benzylurea.

2-(3-Aminophenyl) Benzothiazole Derivatives

Structural Features: These contain a benzothiazole ring fused to a 3-aminophenyl group, with sulfonamide or acyl substituents. Biological Activity: Studied for structure-activity relationships (SAR), meta-substituted aminophenyl groups (vs. para) enhance binding to targets like carbonic anhydrase or kinases . Key Difference: The benzothiazole core provides planar aromaticity, enabling π-π stacking interactions absent in urea-based compounds.

N-(3-Aminophenyl)propionamide and Related Amides

Structural Features: These amides feature a 3-aminophenyl group linked to aliphatic or aromatic acyl groups (e.g., propionyl, benzoyl). Applications: Used industrially as dye intermediates (e.g., Disperse Blue 183), highlighting their stability and electron-rich aromatic systems . Key Difference: Amides lack the urea’s dual hydrogen-bond donors, reducing their capacity for enzyme active-site interactions compared to ureas.

Data Tables

Table 2: Structural and Electronic Properties

Compound Class Functional Groups Electronic Effects Hydrogen-Bond Capacity
This compound Urea, benzyl, -NH₂ Electron-donating (-NH₂) High (two -NH donors)
Arylsulfonamides Sulfonamide, -NH₂ Electron-withdrawing (-SO₂) Moderate (-SO₂NH)
Benzothiazoles Benzothiazole, -NH₂ Aromatic conjugation Low
Propionamides Amide, -NH₂ Electron-neutral Low (one -NH donor)

Research Findings and Implications

  • Substituent Position: Meta-substitution (3-aminophenyl) optimizes steric and electronic interactions in enzyme inhibition, as seen in benzothiazoles and sulfonamides .
  • Functional Group Impact : Urea derivatives exhibit superior hydrogen-bonding capacity compared to amides or sulfonamides, enhancing target engagement in biological systems .
  • Anticancer Potential: N-Benzoyl-N'-(3-nitrophenyl)urea derivatives demonstrate that halogenation and bulky substituents improve antitumor activity, suggesting strategies for optimizing this compound .

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